molecular formula C8H8BrFS B14027131 (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14027131
M. Wt: 235.12 g/mol
InChI Key: SRFXXGXCQNWWNY-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-bromo-3-fluoro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfane derivatives.

Scientific Research Applications

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
  • (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
  • (4-Bromo-2-fluorophenyl)(methyl)sulfane

Uniqueness

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where these unique properties are advantageous.

Biological Activity

Introduction

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound notable for its unique structural features, including a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, alongside a methyl sulfide functional group. This combination of substituents suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrFS\text{C}_9\text{H}_8\text{BrF}\text{S}

Structural Features

  • Bromine and Fluorine Substituents : These halogens are known to enhance the lipophilicity and bioactivity of organic compounds.
  • Methyl Sulfide Group : This functional group is associated with various biological activities, including antimicrobial effects.

Antimicrobial Properties

Research indicates that many organosulfur compounds exhibit significant antimicrobial activity against bacteria and fungi. The presence of halogen atoms in this compound may enhance its effectiveness against microbial strains.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that similar organosulfur compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
  • Antifungal Activity : Compounds with comparable structures have been shown to inhibit fungal growth, indicating potential applications in treating fungal infections.

Anticancer Properties

The compound's structure suggests potential anticancer activity, likely due to its ability to interact with biological macromolecules such as proteins involved in cell signaling pathways.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, which could be a pathway for this compound as well.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundPotentially highPromising
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfaneModerateModerate
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfaneLowHigh

Synthesis and Characterization

Various synthetic routes have been developed to produce this compound. The efficiency of these methods can vary significantly based on reaction conditions such as temperature and solvent choice. The synthesis often involves the use of halogenated precursors and sulfide reagents.

Predictive Models for Biological Activity

Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activities based on the compound's structural characteristics. These models suggest that the compound may exhibit a range of biological activities beyond those currently studied.

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-2-fluoro-3-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3

InChI Key

SRFXXGXCQNWWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)Br)SC

Origin of Product

United States

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